molecular formula C16H16N2O3S B5777688 3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide

3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide

Cat. No.: B5777688
M. Wt: 316.4 g/mol
InChI Key: ZMZSJJNCJUCAEE-UHFFFAOYSA-N
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Description

3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide is an organic compound with a complex structure that includes methoxy groups and a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide typically involves the reaction of 3-methoxybenzoic acid with 3-methoxyaniline in the presence of a thionating agent such as phosphorus pentasulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Typically around 80-100°C.

    Solvent: Commonly used solvents include toluene or xylene.

    Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamothioyl linkage can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3-methoxybenzoic acid, while reduction of the carbamothioyl linkage can produce 3-methoxyaniline.

Scientific Research Applications

3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]aniline
  • 3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]phenol
  • 3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzene

Uniqueness

3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy groups and carbamothioyl linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-methoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-20-13-7-3-5-11(9-13)15(19)18-16(22)17-12-6-4-8-14(10-12)21-2/h3-10H,1-2H3,(H2,17,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZSJJNCJUCAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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